An In-depth Technical Guide to 4-Chloro-3-iodobenzotrifluoride: Properties, Applications, and Experimental Considerations
An In-depth Technical Guide to 4-Chloro-3-iodobenzotrifluoride: Properties, Applications, and Experimental Considerations
This guide provides a comprehensive technical overview of 4-Chloro-3-iodobenzotrifluoride (CAS No. 672-57-1), a highly functionalized aromatic compound. It is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize specialized chemical intermediates. This document delves into the core physicochemical properties, reactivity, applications, and essential safety protocols associated with this versatile building block.
Introduction and Compound Profile
4-Chloro-3-iodobenzotrifluoride is a halogenated aromatic compound distinguished by a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and an iodine atom.[1][2] This unique combination of substituents makes it an invaluable intermediate in the synthesis of complex molecular architectures, particularly in the development of novel pharmaceuticals and advanced materials.[2] The trifluoromethyl group is known to enhance crucial drug-like properties such as metabolic stability and lipophilicity, while the presence of two distinct halogen atoms (chlorine and iodine) offers a platform for diverse and selective chemical transformations.[2][3]
The compound typically appears as a colorless to light yellow liquid or solid, depending on the ambient temperature, and is characterized by its high stability and low volatility.[1]
Physicochemical and Spectroscopic Properties
The fundamental properties of 4-Chloro-3-iodobenzotrifluoride are critical for its application in synthetic chemistry. These properties dictate reaction conditions, solvent selection, and purification methods.
Data Summary Table
| Property | Value | Source |
| CAS Number | 672-57-1 | [1][4] |
| Molecular Formula | C₇H₃ClF₃I | [1][4][5] |
| Molecular Weight | 306.45 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid or solid | [1][5] |
| Normal Boiling Point | 521.35 K (248.2 °C) (Joback Calculated) | [6] |
| Normal Melting Point | 312.28 K (39.13 °C) (Joback Calculated) | [6] |
| Solubility | Low solubility in water; moderate solubility in organic solvents | [1] |
| Octanol/Water Partition Coeff. (logP) | 3.963 (Crippen Calculated) | [6] |
Spectroscopic Data
For definitive structural confirmation and purity analysis, spectroscopic data is indispensable. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to key spectral data for this compound, including:
These reference spectra are crucial for quality control and reaction monitoring in a laboratory setting.
Molecular Structure and Reactivity Insights
The arrangement of substituents on the benzene ring governs the reactivity of 4-Chloro-3-iodobenzotrifluoride.
Caption: Molecular Structure of 4-Chloro-3-iodobenzotrifluoride.
The key to its utility lies in the differential reactivity of the C-I and C-Cl bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the primary site for reactions like Suzuki, Heck, and Sonogashira cross-coupling. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position, while leaving the more robust chloro and trifluoromethyl groups intact for subsequent transformations. This tiered reactivity is a cornerstone of modern synthetic strategy, enabling the construction of complex molecules in a controlled, stepwise manner.[2]
Core Applications in Drug Development and Synthesis
4-Chloro-3-iodobenzotrifluoride serves as a critical starting material or intermediate in multi-step syntheses. Its utility is rooted in the advantageous properties conferred by its functional groups.
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Pharmaceutical Intermediate: The trifluoromethyl group is a bioisostere for several functional groups and is known to improve metabolic stability, binding affinity, and cell membrane permeability of drug candidates.[2][3] This makes the benzotrifluoride scaffold highly desirable in medicinal chemistry.
-
Versatile Synthetic Building Block: The presence of two different halogens allows for orthogonal synthetic strategies. For instance, the iodine can be selectively displaced via metal-catalyzed cross-coupling, followed by a different transformation involving the chlorine atom.[2]
-
Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound is also used in the synthesis of advanced agrochemicals and specialty polymers where chemical resistance and specific electronic properties are required.[1][2]
Caption: Conceptual workflow in drug discovery using 4-Chloro-3-iodobenzotrifluoride.
Representative Experimental Protocol: Synthesis
While numerous proprietary methods exist, a common academic approach to synthesizing related structures involves halogenation of a substituted benzotrifluoride precursor. The synthesis of 4-Chloro-3-iodobenzotrifluoride would typically start from 4-chlorobenzotrifluoride.
Disclaimer: This protocol is a representative example and must be adapted and optimized based on laboratory-specific conditions and safety assessments.
Objective: Iodination of 4-Chlorobenzotrifluoride.
Reaction Scheme: 4-Chlorobenzotrifluoride → (Iodinating Agent, Acid Catalyst) → 4-Chloro-3-iodobenzotrifluoride
Step-by-Step Methodology:
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a condenser, a dropping funnel, and a nitrogen inlet.
-
Charge Reagents: The flask is charged with 4-chlorobenzotrifluoride and a suitable solvent (e.g., acetic acid).
-
Catalyst Addition: A catalytic amount of a strong acid (e.g., sulfuric acid) is added to the mixture.
-
Addition of Iodinating Agent: An iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), dissolved in the solvent, is added dropwise from the dropping funnel at a controlled temperature.
-
Reaction Monitoring: The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled and quenched by pouring it into an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining iodinating agent.
-
Extraction: The product is extracted into an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by fractional distillation or column chromatography to yield pure 4-Chloro-3-iodobenzotrifluoride.
Caption: Generalized workflow for the synthesis of 4-Chloro-3-iodobenzotrifluoride.
Safety, Handling, and Storage
Proper handling of 4-Chloro-3-iodobenzotrifluoride is essential to ensure laboratory safety. The following guidelines are based on typical Safety Data Sheet (SDS) recommendations.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[7]
-
Ventilation: Use this compound only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[7][8]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Do not ingest or inhale.[7] Keep away from heat, sparks, and open flames.[8][9]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][9] Protect from direct sunlight.[9]
-
Health Hazards: While specific toxicology data is limited, related compounds can cause skin and eye irritation.[10] It is prudent to handle this chemical with care, assuming it may pose health risks upon exposure.[1]
Conclusion
4-Chloro-3-iodobenzotrifluoride is more than a simple chemical; it is an enabling tool for innovation in the molecular sciences. Its well-defined physicochemical properties, coupled with its unique and versatile reactivity, provide chemists with a reliable platform for constructing complex and high-value molecules. For professionals in drug discovery and materials science, a thorough understanding of this building block's characteristics and handling requirements is paramount to leveraging its full synthetic potential safely and effectively.
References
-
4-Chlorobenzotrifluoride - Wikipedia. Wikipedia. [Link]
-
4-chloro-α,α,α-trifluorotoluene - Safety Data Sheet. Airgas. [Link]
-
4-Chloro-3-iodobenzotrifluoride - Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
4-Chloro-3-iodobenzotrifluoride: A Versatile Building Block in Organic Synthesis and Pharmaceutical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
4-Chloro-3-nitrobenzotrifluoride Standard - Safety Data Sheet. Agilent Technologies. [Link]
-
Chemical Properties of 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1). Cheméo. [Link]
-
4-Chloro-3-iodobenzotrifluoride - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
-
Chemical Properties of Benzene, 1-chloro-4-(trifluoromethyl)- (CAS 98-56-6). Cheméo. [Link]
-
Phase change data for 4-Chloro-3-iodobenzotrifluoride. National Institute of Standards and Technology. [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]
- CN103265435A - Clean preparation method of 4-chlorine-3-nitrobenzotrifluoride.
-
3-Iodobenzotrifluoride - Safety Data Sheet. Thermo Fisher Scientific. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]
-
Synthesis of 4-chlorobenzotrifluoride. PrepChem.com. [Link]
-
4-chloro-3-iodobenzotrifluoride cas:672-57-1. Zhengzhou Alfa Chemical Co.,Ltd. [Link]
Sources
- 1. CAS 672-57-1: 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 4. 4-Chloro-3-iodobenzotrifluoride [webbook.nist.gov]
- 5. 4-Chloro-3-iodobenzotrifluoride | CymitQuimica [cymitquimica.com]
- 6. 4-Chloro-3-iodobenzotrifluoride (CAS 672-57-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.com [fishersci.com]
- 8. More is on the way! | Airgas [airgas.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. tcichemicals.com [tcichemicals.com]
